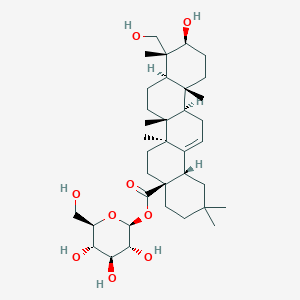![molecular formula C24H43NO13 B1259068 methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate](/img/structure/B1259068.png)
methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate is a glucosamine oligosaccharide and a beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminide.
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 3-(beta-D-glycopyranosylthio)propanoate and its derivatives, related to the target compound, have been studied for their behavior under radical-mediated bromination conditions. These studies are fundamental in understanding the chemical behavior of similar structured compounds (Czifrák & Somsák, 2009).
Application in Synthetic Vaccines and Drug Delivery
- Research on carbohydrate-based templates, including those related to the target compound, shows their potential in developing synthetic vaccines and drug delivery systems. This application leverages the unique properties of such compounds for biomedical purposes (McGeary, Jablonkai, & Toth, 2001).
Development of Glycosylation Techniques
- Techniques for glycosylation of compounds structurally similar to the target molecule have been developed, contributing to advancements in carbohydrate chemistry and the synthesis of complex molecules (Jacquinet, 1990).
Role in Exopolysaccharide Characterization
- Studies on the characterization of exopolysaccharides produced by certain bacteria have identified compounds structurally related to the target molecule. This research is crucial in understanding bacterial polysaccharides and their applications (Faber, van Haaster, Kamerling, & Vliegenthart, 2002).
Applications in the Synthesis of Complex Carbohydrates
- Research on the synthesis of complex carbohydrates, similar to the target compound, plays a vital role in the development of methodologies for synthesizing structurally challenging molecules (Bélot & Jacquinet, 2000).
Oxidation Studies
- Oxidation studies on glycosides, including those related to the target compound, contribute to the understanding of carbohydrate chemistry and the development of new synthetic methodologies (Banoub & Michon, 1982).
properties
Product Name |
methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate |
|---|---|
Molecular Formula |
C24H43NO13 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C24H43NO13/c1-13(28)25-17-22(38-24-21(33)20(32)18(30)14(11-26)37-24)19(31)15(12-27)36-23(17)35-10-8-6-4-3-5-7-9-16(29)34-2/h14-15,17-24,26-27,30-33H,3-12H2,1-2H3,(H,25,28)/t14-,15-,17-,18+,19-,20+,21-,22-,23-,24+/m1/s1 |
InChI Key |
QCWPROARBPOGDI-CYABAIRNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC(=O)OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCCCC(=O)OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1258988.png)
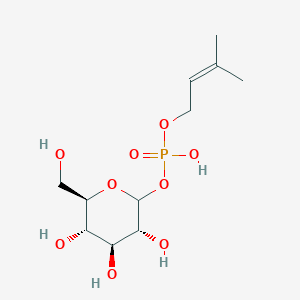
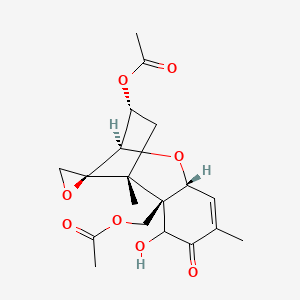
![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
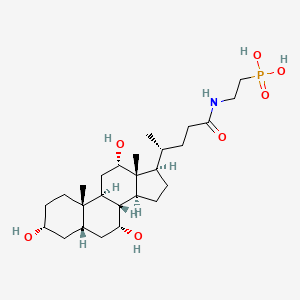
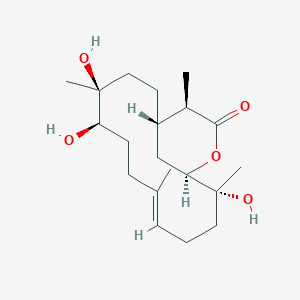
![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)


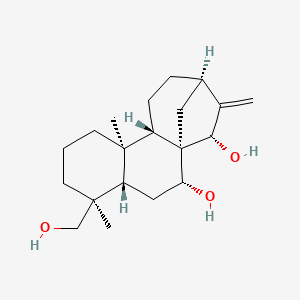
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)
